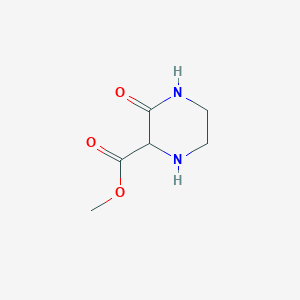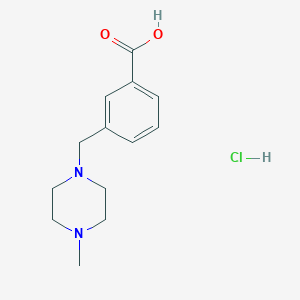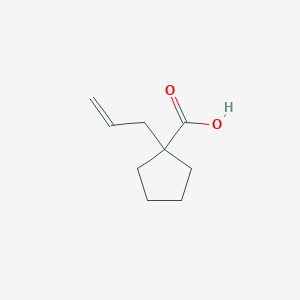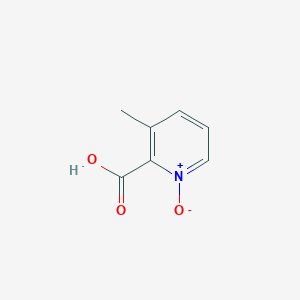
2-Pyridinecarboxylic acid, 3-methyl-, 1-oxide
Overview
Description
2-Pyridinecarboxylic acid, 3-methyl-, 1-oxide , also known as 6-Methyl-2-pyridinecarboxylic acid 1-oxide , is a monocarboxylic derivative of pyridine. Its chemical formula is C₇H₇NO₃ with a molecular weight of approximately 123.11 g/mol . This compound exists as an isomer of pyridinecarboxylic acids, alongside Picolinic acid (2-pyridinecarboxylic acid) and Isonicotinic acid (4-pyridinecarboxylic acid) .
Scientific Research Applications
Extraction and Reactive Separation
Pyridine-3-carboxylic acid, a variant of the 2-Pyridinecarboxylic acid family, is significantly applied in the food, pharmaceutical, and biochemical industries. The production of this acid is intensified through enzymatic conversion or biosynthesis, and its extraction is improved by reactive extraction from dilute fermentation broth. The study by Kumar and Babu (2009) highlighted the role of 1-dioctylphosphoryloctane (TOPO) with various diluents in the extraction process, emphasizing the influence of TOPO composition and initial acid concentration on the extraction efficiency (Kumar & Babu, 2009).
Crystal Structure and Interactions
The crystal structure of pyridine derivatives provides insights into their chemical behavior and potential applications. Ramasubramanian et al. (2007) investigated the crystal structure of pyridine-2-(3′-mercaptopropanoic acid)-N-oxide, revealing how its structure facilitates the formation of infinite antiparallel chains through strong interactions. This understanding is crucial for applications in designing molecular structures and interactions (Ramasubramanian et al., 2007).
Chelation Therapy and Complex Formation
2-Methyl-3-hydroxy-4-pyridinecarboxylic acid has been studied for its potential in chelation therapy, especially for iron and aluminium. Dean et al. (2008) synthesized this compound and analyzed its complex formation, electrochemical, and cytotoxic properties. The study provided a comprehensive understanding of its complexing behavior with Fe(III) and Al(III), indicating its potential yet limited application compared to other chelators due to lower complexation efficiency (Dean et al., 2008).
Industrial Production and Synthesis Methods
The industrial relevance of pyridinecarboxylic acids, including 2-Pyridinecarboxylic acid derivatives, is underscored by their wide application in synthesizing materials and pharmaceuticals. Xiao (2003) reviewed various preparation methods, emphasizing the significance of homogeneous or heterogeneous oxidation reactions in their synthesis. Understanding these methods is crucial for industries relying on these compounds for creating valuable products (Xiao, 2003).
Unique Coordination Geometry in Complexes
The role of 2-Pyridinecarboxylic acid, 3-methyl-, 1-oxide in controlling the coordination geometry of copper(II) complexes is fascinating. Beyeh and Puttreddy (2015) illustrated how it, in combination with methylresorcinarene, forms unique complexes, demonstrating the potential of these compounds in creating tailored coordination structures (Beyeh & Puttreddy, 2015).
properties
IUPAC Name |
3-methyl-1-oxidopyridin-1-ium-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO3/c1-5-3-2-4-8(11)6(5)7(9)10/h2-4H,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWTAIBYPPWDZJW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C([N+](=CC=C1)[O-])C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00665077 | |
| Record name | 3-Methyl-1-oxo-1lambda~5~-pyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00665077 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Pyridinecarboxylic acid, 3-methyl-, 1-oxide | |
CAS RN |
83199-81-9 | |
| Record name | 3-Methyl-1-oxo-1lambda~5~-pyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00665077 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{[(2-Methylphenyl)methyl]amino}acetic acid hydrochloride](/img/structure/B1419454.png)
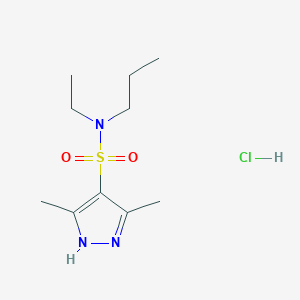
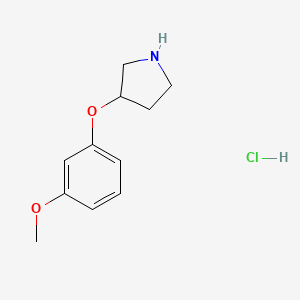
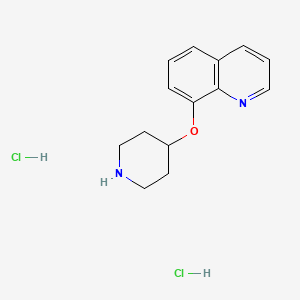
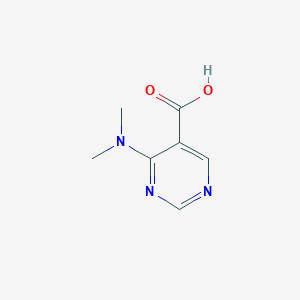
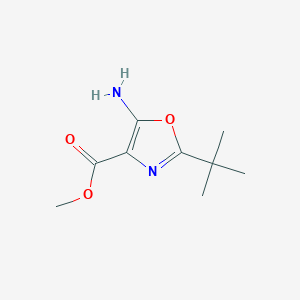
![Ethyl 5-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B1419465.png)
